4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol
Overview
Description
4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol is an organic compound that features a morpholine ring, a pentyl chain, and a cyclopentadienol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions, where a suitable pentyl halide reacts with the morpholine derivative.
Cyclopentadienol Formation: The cyclopentadienol moiety can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pentyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed effects
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the pentyl chain and cyclopentadienol moiety.
4-(4-Morpholinyl)aniline: Contains a morpholine ring and aniline group, used in the preparation of CNS active agents.
Uniqueness
4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol is unique due to its combination of a morpholine ring, a pentyl chain, and a cyclopentadienol moiety, which imparts distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
4-morpholin-4-yl-5-pentylcyclopenta-1,4-dien-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-4-5-12-13(6-7-14(12)16)15-8-10-17-11-9-15/h7,16H,2-6,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABOVWMFFTBJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(CC=C1O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230314 | |
Record name | 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-75-1 | |
Record name | 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887579-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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